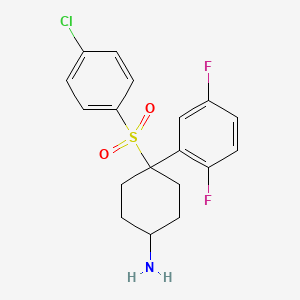![molecular formula C15H20N2O2 B13092932 2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-50-2](/img/structure/B13092932.png)
2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one core with a 2-methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable diketone or ketoester, followed by cyclization using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrazine derivatives, such as:
- 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
- 2-(4-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
- 2-(2-Hydroxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
Uniqueness
The uniqueness of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one lies in its specific substituent pattern and the resulting chemical and biological properties. The presence of the 2-methoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
134334-50-2 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one |
InChI |
InChI=1S/C15H20N2O2/c1-19-15-5-3-2-4-14(15)17-9-8-16-11-13(18)7-6-12(16)10-17/h2-5,12H,6-11H2,1H3 |
InChI Key |
ZGNDKWFTONVJJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN3CC(=O)CCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



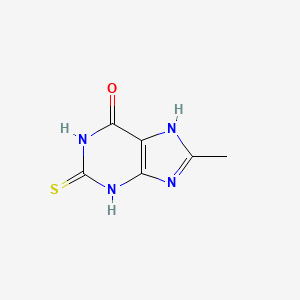
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
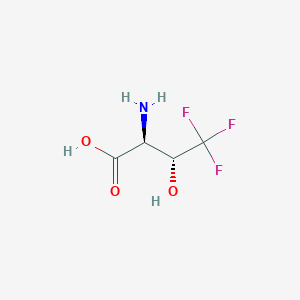
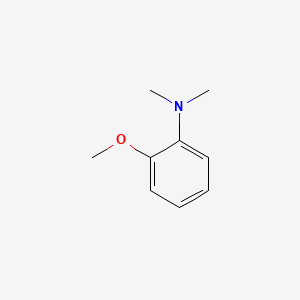

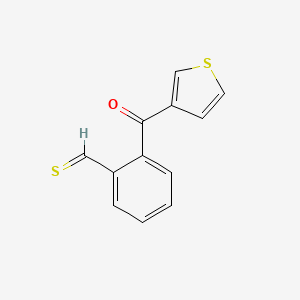
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
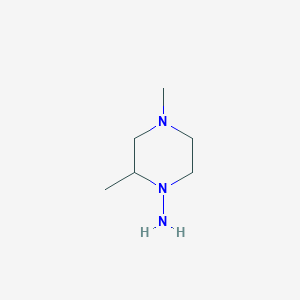
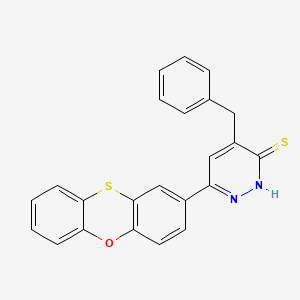
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
